2,5-Dichlorobenzoic acid
Overview
Description
2,5-Dichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl2O2. It appears as white needle-like crystals or powder and is known for its use in various chemical reactions and industrial applications . This compound is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring.
Mechanism of Action
Target of Action
2,5-Dichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2 and 5 are substituted by chloro groups
Mode of Action
Biochemical Pathways
This compound is involved in the degradation pathway of certain xenobiotic compounds. For instance, it is formed as an intermediate during the microbial degradation of certain herbicides . It is also formed during the degradation of polychlorinated biphenyls (PCBs) by bacteria and white rot fungi .
Pharmacokinetics
It’s known that the compound is solid in form, with a boiling point of 301 °c (lit) and a melting point of 151-154 °C (lit) .
Result of Action
It is known that the accumulation of this compound in waste water or soil can lead to the deceleration or inhibition of degradation of substances of which the this compound are degradation products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, the compound’s degradation can be influenced by the presence of certain microorganisms in the environment .
Biochemical Analysis
Biochemical Properties
2,5-Dichlorobenzoic acid plays a role in biochemical reactions, particularly in the metabolism processes of certain bacteria. For instance, Pseudomonas stutzeri has been found to metabolize this compound . The compound is converted to 4-chlorocatechol by Pseudomonas sp. CPE2 strain . This indicates that this compound interacts with certain enzymes in these bacteria to facilitate its metabolism.
Cellular Effects
The effects of this compound on cells are primarily observed in microbial organisms. For example, variants of Pseudomonas aeruginosa JB2 have shown altered properties with respect to the metabolism of this compound . These bacteria can grow in continuous culture on this compound as the sole limiting carbon and energy source . This suggests that this compound can influence cellular metabolism in these organisms.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 4-chlorocatechol in Pseudomonas sp. CPE2 strain This conversion likely involves specific enzyme-catalyzed reactions, indicating that this compound can interact with these enzymes at the molecular level
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, long-term chemostat experiments have shown that Pseudomonas aeruginosa JB2 can adapt to metabolize this compound . This suggests that the compound’s effects on cellular function may vary over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of this compound dosage in animal models. It is known that the compound has moderate mammalian oral toxicity .
Metabolic Pathways
This compound is involved in specific metabolic pathways in certain bacteria. In Pseudomonas stutzeri, the compound is metabolized to 4-chlorocatechol
Transport and Distribution
Given its solubility in ethanol and ether, and its ability to dissolve in hot water , it can be inferred that the compound may be transported and distributed in cells and tissues through these solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoic acid can be synthesized through several methods:
Chlorination of Benzoic Acid: One common method involves the chlorination of benzoic acid in the presence of a catalyst such as iron(III) chloride.
Hydrolysis of 2,5-Dichlorobenzoyl Chloride: Another method involves the hydrolysis of 2,5-dichlorobenzoyl chloride, which can be obtained by reacting p-dichlorobenzene with phosgene.
Industrial Production Methods:
Phosgene Method: This method involves reacting p-dichlorobenzene with phosgene to produce 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to form this compound.
Chloromethylation Method: This method involves the chloromethylation of p-dichlorobenzene followed by oxidation with potassium permanganate.
Chemical Reactions Analysis
2,5-Dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents to form a variety of products.
Reduction: It can be reduced by strong reducing agents.
Substitution: The chlorine atoms can be substituted by other groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, alcohols.
Major Products:
Oxidation Products: Various carboxylic acids and chlorinated derivatives.
Reduction Products: Chlorinated benzoic acids with fewer chlorine atoms.
Substitution Products: Amino or alkoxy derivatives of benzoic acid.
Scientific Research Applications
2,5-Dichlorobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dichlorobenzoic acid can be compared with other chlorinated benzoic acids:
2,3-Dichlorobenzoic Acid: Similar in structure but with chlorine atoms at the 2nd and 3rd positions.
2,4-Dichlorobenzoic Acid: Chlorine atoms at the 2nd and 4th positions, used in different industrial applications.
3,5-Dichlorobenzoic Acid: Chlorine atoms at the 3rd and 5th positions, with different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
2,5-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTQYSFCFOGITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Record name | 2,5-DICHLOROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID5024978 | |
Record name | 2,5-Dichlorobenzoic acid | |
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Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dichlorobenzoic acid appears as needles (from water) or white powder. (NTP, 1992), Solid; [CAMEO] White to beige powder; [Acros Organics MSDS] | |
Record name | 2,5-DICHLOROBENZOIC ACID | |
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Record name | 2,5-Dichlorobenzoic acid | |
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Boiling Point |
574 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,5-DICHLOROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2,5-DICHLOROBENZOIC ACID | |
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Vapor Pressure |
0.000447 [mmHg] | |
Record name | 2,5-Dichlorobenzoic acid | |
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CAS No. |
50-79-3, 35915-19-6 | |
Record name | 2,5-DICHLOROBENZOIC ACID | |
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Record name | 2,5-Dichlorobenzoic acid | |
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Record name | 2,5-Dichlorobenzoic acid | |
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Record name | 2,5-DICHLOROBENZOIC ACID | |
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Record name | Benzoic acid, 2,5-dichloro- | |
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Record name | 2,5-Dichlorobenzoic acid | |
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Record name | 2,5-dichlorobenzoic acid | |
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Record name | 2,5-DICHLOROBENZOIC ACID | |
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Melting Point |
304 to 309 °F (NTP, 1992) | |
Record name | 2,5-DICHLOROBENZOIC ACID | |
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